Toreforant
Übersicht
Beschreibung
Toreforant is an orally active, selective antagonist of the histamine H4 receptor. It has been studied for its potential therapeutic effects in various inflammatory and immune-mediated diseases, including rheumatoid arthritis, asthma, and psoriasis . The histamine H4 receptor is a novel mediator of inflammatory responses, making this compound a promising candidate for treating conditions associated with inflammation .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the histamine H4 receptor and its role in inflammatory responses.
Biology: Investigated for its effects on immune cell signaling and cytokine release.
Medicine: Explored as a therapeutic agent for conditions such as rheumatoid arthritis, asthma, and psoriasis.
Wirkmechanismus
Target of Action
Toreforant is an orally active, selective antagonist of the histamine H4 receptor (H4R) . The H4R is a novel mediator of inflammatory diseases and has been implicated in immune-mediated diseases such as rheumatoid arthritis .
Mode of Action
As an antagonist, this compound binds to the H4R, preventing histamine from binding to these receptors and initiating a cellular response . This interaction results in the inhibition of the inflammatory response that would typically be triggered by histamine binding to the H4R .
Biochemical Pathways
The H4R is expressed on macrophage-like synoviocytes, which are cells that contribute to the inflammation seen in rheumatoid arthritis . By blocking the H4R, this compound can potentially reduce the inflammation caused by these cells . Biomarker profiling indicated potential modest effects of this compound on gene expression of histamine-1-receptor, tumor necrosis factor-alpha, and interleukin-8 in synovium .
Pharmacokinetics
This compound exhibits good pharmacokinetics upon oral dosing with a plasma half-life consistent with once a day dosing . This suggests that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
Potential trends between biomarkers and clinical response were observed with synovial monocyte chemoattractant protein-4 and phosphorylated extracellular-signal-regulated kinases and serum matrix metalloproteinase-3 . These findings suggest that this compound may have a modest effect on the expression of certain genes involved in inflammation .
Biochemische Analyse
Biochemical Properties
Toreforant plays a significant role in biochemical reactions. It interacts with the histamine H4 receptor, which is widely implicated in the regulation of inflammatory states . The nature of these interactions involves the selective antagonism of the histamine H4 receptor .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the histamine H4 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its role as a selective antagonist of the histamine H4 receptor . It exerts its effects at the molecular level through binding interactions with the histamine H4 receptor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the histamine H4 receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of toreforant involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Pyrimidine Ring Formation: The introduction of the pyrimidine ring through a condensation reaction with appropriate reagents.
Substitution Reactions: The introduction of various substituents on the benzimidazole and pyrimidine rings to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of reduced analogs.
Substitution: Substitution reactions are common, especially at the nitrogen atoms of the benzimidazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Toreforant gehört zu einer Klasse von Histamin-H4-Rezeptor-Antagonisten. Zu ähnlichen Verbindungen gehören:
JNJ 7777120: Ein früher H4-Rezeptor-Antagonist mit einer kurzen in vivo Halbwertszeit und Toxizitätsproblemen.
Einzigartigkeit von this compound: this compound zeichnet sich durch ein verbessertes Sicherheitsprofil und seine Wirksamkeit in klinischen Studien aus. Im Gegensatz zu seinen Vorgängern zeigt this compound nicht das gleiche Toxizitätsniveau und hat sich als potenziell vorteilhaft bei der Behandlung von rheumatoider Arthritis und anderen entzündlichen Erkrankungen erwiesen .
Eigenschaften
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952494-46-1 | |
Record name | Toreforant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toreforant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREFORANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.